molecular formula C11H22N2 B5759969 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine

1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine

Cat. No.: B5759969
M. Wt: 182.31 g/mol
InChI Key: ZVNSMJWDRUXHOX-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine can also be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by reducing pyrazine with sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazines .

Scientific Research Applications

1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine involves its interaction with molecular targets such as GABA receptors. Piperazine derivatives act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-4-11(3)10-13-8-6-12(5-2)7-9-13/h4H,5-10H2,1-3H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNSMJWDRUXHOX-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C/C(=C/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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